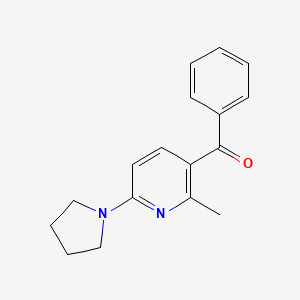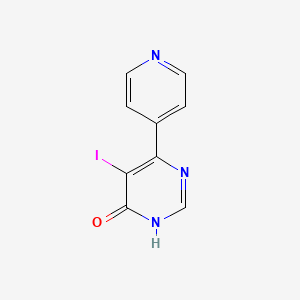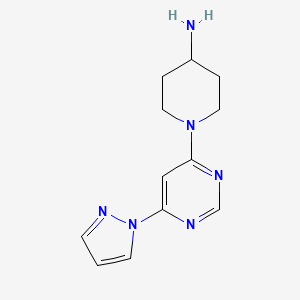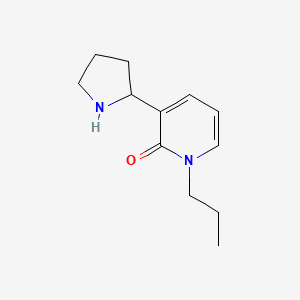
4,5-Dichloro-2-(4-chlorophenyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-(4-chlorophenyl)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound features a thiazole ring substituted with chlorine atoms at positions 4 and 5, and a 4-chlorophenyl group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(4-chlorophenyl)thiazole typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired thiazole compound. The reaction conditions generally include refluxing the mixture at elevated temperatures for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dichloro-2-(4-chlorophenyl)thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atoms on the thiazole ring can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the chlorine atoms.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed under controlled conditions.
Major Products Formed:
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Nucleophilic Substitution: Products include substituted thiazoles with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives with altered electronic properties.
Applications De Recherche Scientifique
4,5-Dichloro-2-(4-chlorophenyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties, making it a candidate for drug development.
Medicine: Research focuses on its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-(4-chlorophenyl)thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and leading to biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
- 4,5-Dichloro-2-(4-methylphenyl)thiazole
- 4,5-Dichloro-2-(4-fluorophenyl)thiazole
- 4,5-Dichloro-2-(4-bromophenyl)thiazole
Comparison: 4,5-Dichloro-2-(4-chlorophenyl)thiazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Propriétés
Formule moléculaire |
C9H4Cl3NS |
|---|---|
Poids moléculaire |
264.6 g/mol |
Nom IUPAC |
4,5-dichloro-2-(4-chlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H4Cl3NS/c10-6-3-1-5(2-4-6)9-13-7(11)8(12)14-9/h1-4H |
Clé InChI |
KCOFNGSMANPVMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=C(S2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B11796643.png)
![tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B11796649.png)


![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)



